

Application Note: Quantitative Analysis of N-Butyl Nortadalafil in Herbal Supplements

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Compound of Interest

Compound Name: *N-Butyl Nortadalafil*

Cat. No.: *B137380*

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Abstract

This application note details a robust and sensitive method for the quantitative analysis of **N-butyl nortadalafil** in various herbal supplement matrices. **N-butyl nortadalafil**, an unapproved analogue of the phosphodiesterase type 5 (PDE-5) inhibitor tadalafil, is increasingly being identified as an illegal adulterant in products marketed for male sexual enhancement.[1][2] The method outlined below utilizes Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a technique widely recognized for its high sensitivity and specificity in detecting undeclared pharmaceutical ingredients in complex matrices like dietary supplements.[1][3] This protocol is intended for researchers, scientists, and professionals in drug development and regulatory enforcement to ensure product safety and compliance.

Introduction

Herbal supplements intended to enhance male sexual performance are a growing market. However, these products are often illegally adulterated with synthetic phosphodiesterase type 5 (PDE-5) inhibitors or their analogues to illicitly boost their efficacy.[2] **N-butyl nortadalafil** is one such analogue of tadalafil, where the N-methyl group is replaced by an N-butyl group.[1][4] The presence of undeclared pharmaceutical ingredients poses a significant health risk to consumers. Therefore, sensitive and reliable analytical methods are crucial for the detection and quantification of these adulterants.

This application note provides a comprehensive protocol for the extraction and quantitative analysis of **N-butyl nortadalafil** from herbal supplement samples. The described UPLC-MS/MS method offers excellent selectivity and sensitivity, enabling the detection of **N-butyl nortadalafil** even at trace levels.

Chemical Information

Compound	Chemical Name	CAS Number	Molecular Formula	Molecular Weight
N-Butyl Nortadalafil	(6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2-butyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyridine[3,4-b]indole-1,4-dione	171596-31-9	C ₂₅ H ₂₅ N ₃ O ₄	431.48 g/mol

Experimental Protocol

Sample Preparation (Extraction)

The sample preparation procedure is designed to efficiently extract **N-butyl nortadalafil** from various herbal supplement matrices, including powders, capsules, and tablets.

Reagents and Materials:

- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Water, ultrapure
- Formic acid, LC-MS grade
- 15 mL polypropylene centrifuge tubes

- Vortex mixer
- Ultrasonic bath
- Centrifuge
- Syringe filters (0.22 μm , PTFE or PVDF)

Procedure:

- Homogenization: For capsules, open and combine the contents. For tablets, crush into a fine, homogeneous powder.
- Weighing: Accurately weigh 100 mg of the homogenized sample into a 15 mL centrifuge tube.
- Extraction:
 - Add 10 mL of a 1:1 (v/v) mixture of acetonitrile and water to the centrifuge tube.[\[5\]](#)
 - Vortex the tube for 1 minute to ensure thorough mixing.
 - Sonicate the mixture for 30 minutes in an ultrasonic bath to facilitate extraction.[\[5\]](#)
- Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.
- Filtration: Carefully collect the supernatant and filter it through a 0.22 μm syringe filter into an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

Instrumentation:

- UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 μm).

- Mobile Phase A: 0.1% Formic acid in water.[5]
- Mobile Phase B: 0.1% Formic acid in acetonitrile.[5]
- Gradient Elution:

Time (min)	%B
0.0	10
1.0	10
8.0	90
9.0	90
9.1	10

| 12.0 | 10 |

- Flow Rate: 0.3 mL/min.[5]
- Column Temperature: 40 °C.[5]
- Injection Volume: 5 µL.

Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive.[3]
- Multiple Reaction Monitoring (MRM) Transitions:

Analyte	Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)	Collision Energy (eV)
N-Butyl Nortadalafil	432.2	262.1	135.1	25

| Tadalafil (for comparison) | 390.1 | 262.1 | 135.1 | 25 |

- Source Parameters: Optimized for maximum sensitivity (e.g., Capillary Voltage: 3.5 kV, Source Temperature: 150 °C, Desolvation Temperature: 400 °C).

Quantitative Data

The following table summarizes typical performance characteristics for the analysis of PDE-5 inhibitor analogues in herbal supplements. These values are representative and may vary depending on the specific instrument and matrix.

Parameter	N-Butyl Nortadalafil	Tadalafil	Reference
Linearity Range	1 - 1000 ng/mL	0.5 - 1000 ng/mL	[6]
Correlation Coefficient (r ²)	> 0.99	> 0.99	[7]
Limit of Detection (LOD)	0.1 - 1.0 ng/mL	0.4 - 2.0 µg/kg	[8]
Limit of Quantification (LOQ)	0.5 - 5.0 ng/mL	1.3 - 6.0 µg/kg	[8]
Accuracy (% Recovery)	90 - 110%	87 - 113%	[8]
Precision (% RSD)	< 15%	< 12.8%	[8]

Visualizations

Caption: Experimental workflow for the quantitative analysis of **N-butyl nortadalafil**.

Caption: Structural relationship between Tadalafil and **N-butyl nortadalafil**.

Conclusion

The UPLC-MS/MS method described in this application note is a reliable and sensitive approach for the quantitative determination of **N-butyl nortadalafil** in herbal supplements. The protocol provides a clear workflow from sample preparation to data analysis, ensuring accurate and reproducible results. This method can be effectively implemented in quality control

laboratories and by regulatory agencies to monitor the safety and integrity of dietary supplements, thereby protecting public health.

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